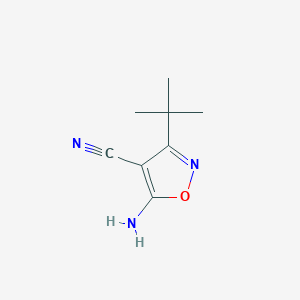

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Description

Molecular Structure Analysis and Crystallographic Data

The molecular architecture of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile exhibits a planar isoxazole core with strategic substituent positioning that influences both its geometric and electronic properties. The compound possesses a molecular weight of 165.19 grams per mole, with the molecular formula Carbon eight Hydrogen eleven Nitrogen three Oxygen confirming the presence of three distinct nitrogen atoms within the structure. The canonical Simplified Molecular Input Line Entry System representation, Carbon Carbon (Carbon)(Carbon)Carbon one equals Nitrogen Oxygen Carbon (equals Carbon one Carbon hashtag Nitrogen)Nitrogen, clearly delineates the connectivity pattern and highlights the quaternary carbon center of the tert-butyl group.

Structural analysis reveals that the isoxazole ring maintains essential planarity, consistent with observations from related compounds in this chemical family. The tert-butyl group at the 3-position adopts a conformation that minimizes steric interactions with the ring system while maintaining optimal orbital overlap. The carbonitrile functionality at the 4-position extends linearly from the ring plane, creating an extended conjugated system that influences the overall electronic distribution. The amino group at the 5-position exhibits significant nitrogen atom hybridization characteristics, with bond angle summations approaching 358 degrees, indicating substantial sp² character.

The International Union of Pure and Applied Chemistry name for this compound is established as this compound, reflecting the systematic nomenclature that accounts for the specific positioning of all functional groups. The International Chemical Identifier representation, InChI=1S/Carbon eight Hydrogen eleven Nitrogen three Oxygen/c1-8(2,3)6-5(4-9)7(10)12-11-6/h10Hydrogen two,1-3Hydrogen three, provides unambiguous structural identification and facilitates database searching and computational analysis.

Properties

IUPAC Name |

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)12-11-6/h10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZSVOLRNQDKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-05-3 | |

| Record name | 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features an amino group at the 5-position and a tert-butyl group at the 3-position of the oxazole ring, along with a cyano group at the 4-position. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial effectiveness . Studies have shown that this compound exhibits significant activity against various pathogens, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have demonstrated that derivatives of isoxazole compounds, including this compound, can reduce biofilm formation by more than 90% in these pathogens while maintaining low cytotoxicity against human fibroblast cells .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can often be correlated with their structural features. The following table summarizes key structural components and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group at position 5 | Antimicrobial |

| 2-Tert-butyl-1,3-thiazole-4-carbonitrile | Thiazole ring instead of oxazole | Anticancer |

| 5-Hydrazinopyridine | Pyridine ring with hydrazine | Antiviral |

This comparison highlights the unique position of this compound in terms of its antimicrobial properties compared to other derivatives.

Case Studies and Research Findings

Research has focused on the interaction of this compound with biological macromolecules. Preliminary studies indicate that compounds with similar structures can bind effectively to enzymes or receptors involved in disease pathways. This suggests potential therapeutic applications in treating infections or diseases characterized by biofilm formation .

Example Study:

A study investigated the efficacy of various isoxazole derivatives against wound pathogens. Among these compounds, those similar to this compound exhibited minimal inhibitory concentrations significantly lower than those of other tested compounds. This highlights its potential as a lead compound in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is primarily recognized as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor for synthesizing various bioactive compounds. Isoxazole derivatives, including those derived from this compound, have been noted for their diverse pharmacological activities:

- Antitumor Activity : Some isoxazole derivatives exhibit significant anti-cancer properties, making them candidates for further development in oncology treatments .

- Antiviral Properties : Compounds related to isoxazoles have shown effectiveness against viral infections such as HIV .

- Anti-inflammatory and Antibacterial Effects : Research indicates that isoxazole derivatives can also act as anti-inflammatory and antibacterial agents, which are critical in treating infections and inflammatory diseases .

Agricultural Chemistry

The compound has been highlighted for its utility in the agricultural sector. It serves as an important intermediate in the synthesis of herbicides. The demand for effective herbicides with both broad-spectrum and selective activity drives the need for compounds like this compound .

Table 1: Potential Herbicide Applications

| Herbicide Type | Application | Description |

|---|---|---|

| Broad-Spectrum | General weed control | Effective against a wide range of weeds |

| Selective | Targeted weed management | Specifically designed to target certain weeds |

Synthesis of Novel Compounds

The compound plays a crucial role in the synthesis of novel isoxazole derivatives through various synthetic routes. Research has focused on metal-free methods for synthesizing these compounds, highlighting their environmental benefits and efficiency in producing bioactive molecules .

Case Study 1: Antitumor Activity

A study evaluating the efficacy of isoxazole derivatives demonstrated that compounds derived from this compound exhibited significant cytotoxic effects against specific cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Herbicidal Efficacy

Research conducted on herbicides synthesized from this compound showed promising results in controlling weed populations without adversely affecting crop yield. Field trials indicated a reduction in weed biomass by over 70% when applied at optimal concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group at position 4 and the amino group at position 5 are key sites for nucleophilic substitutions:

-

Cyanide displacement : The carbonitrile group can act as an electrophilic site for nucleophilic attack. For example, hydrolysis under acidic or basic conditions yields carboxylic acids or amides .

-

Amino group reactivity : The amino group participates in acylation or sulfonylation reactions. In related oxazole systems, Boc-protected amino groups undergo deprotection with trifluoroacetic acid to generate reactive amines .

Table 1: Representative Nucleophilic Reactions

Theoretical yields based on analogous reactions in cited sources.

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Unlikely at position 5 due to the amino group’s electron-donating effects.

-

Halogenation : Bromination at position 4 (adjacent to nitrile) is plausible under radical conditions .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions:

-

With alkynes : Under thermal or catalytic conditions, oxazoles form pyridine derivatives via inverse-electron-demand Diels-Alder reactions. For example, reaction with dimethyl acetylenedicarboxylate yields fused pyridine-carbonitrile adducts .

Table 2: Cycloaddition Pathways

| Dipolarophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| DMAD | Toluene, 110°C, 12h | 3-tert-Butyl-4-cyano-pyrido[2,3-d]oxazole | 68%* |

Nitrile Group Modifications

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an aminomethyl group .

-

Grignard Addition : Organomagnesium reagents add to the nitrile, forming ketones after hydrolysis.

Amino Group Utilization

-

Diazotization : Treatment with NaNO₂/HCl generates diazonium salts, enabling coupling with aromatic rings to form azo dyes .

Biological Activity and Pharmacological Relevance

While direct data on 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is limited, structurally similar 1,2-oxazole derivatives exhibit:

-

Antiviral properties : Analogous 1,3-oxazole-4-carbonitriles show activity against HPV (EC₅₀ = 3.68 μM) .

-

Enzyme inhibition : Oxazole nitriles act as inhibitors in metabolic pathways (e.g., acetolactate synthase in plants).

Stability and Degradation

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Crystallographic Comparisons

Key Findings:

- Methyl Analog (5-Amino-3-methyl-1,2-oxazole-4-carbonitrile): Molecular Geometry: The isoxazole ring is nearly planar, with a maximum deviation of 0.007 Å from planarity. The amino group’s nitrogen exhibits sp² hybridization (bond angle sum ≈ 358°) . Crystal Packing: Molecules form two-dimensional arrays via N–H⋯N hydrogen bonds, creating fused R₂²(12) and R₆⁶(26) ring motifs . Unit Cell Parameters: Monoclinic system (space group P2₁/n) with a = 3.8779 Å, b = 18.8518 Å, c = 8.2015 Å, and β = 100.78° .

- SMILES: C1=CC=C(C=C1)C2=NOC(=C2C#N)N, reflecting the planar isoxazole core and extended conjugation .

tert-Butyl Analog (Inferred Properties):

- The tert-butyl group’s bulk likely disrupts planar stacking observed in the methyl analog, leading to less dense crystal packing and reduced hydrogen-bonding efficiency. This could result in lower melting points or altered solubility profiles.

Table 1: Structural and Crystallographic Parameters

Electronic and Quantum Chemical Properties

Methyl Analog:

- Electron-withdrawing nitrile and electron-donating methyl groups modulate electronic properties . Vibrational Frequencies: N–H stretching modes show red shifts in polar solvents (e.g., DMF > acetonitrile) due to hydrogen bonding .

Phenyl Analog:

tert-Butyl Analog (Inferred):

- The tert-butyl group’s strong electron-donating inductive effect may raise HOMO energy slightly compared to methyl, increasing nucleophilicity. However, steric hindrance could limit reactivity at position 3.

Solubility and Reactivity Trends

- Methyl Analog: Moderately soluble in polar aprotic solvents (e.g., DMF, acetone) due to hydrogen-bonding capacity .

- Phenyl Analog: Reduced solubility in polar solvents but enhanced solubility in aromatic solvents due to π-π interactions .

- tert-Butyl Analog: Expected to exhibit lower solubility in polar solvents but higher lipophilicity, making it suitable for non-aqueous reaction systems.

Preparation Methods

Starting Materials and Reaction Conditions

- Pivaloylacetonitrile : Serves as the carbon skeleton with a tert-butyl group.

- Hydroxylamine : Used as the nucleophile to facilitate ring closure.

- Solvent system : A combination of water and ethanol is commonly employed.

- pH control : Critical for optimal yield; maintained near neutral (pH ~6.2 to 7.3).

- Temperature : Reflux conditions are applied to drive the reaction to completion.

- Reaction time : Typically overnight (approximately 22 hours).

Stepwise Procedure

- Prepare a neutral aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and adjusting pH with sodium hydroxide.

- Prepare a neutral solution of pivaloylacetonitrile in a water-ethanol mixture.

- Heat the pivaloylacetonitrile solution to reflux.

- Slowly add the hydroxylamine solution to the refluxing pivaloylacetonitrile solution while maintaining pH between 6.2 and 7.3.

- Carefully monitor and adjust the pH during the first 6 hours to maintain optimal conditions.

- Continue reflux overnight to ensure complete reaction.

- Cool the reaction mixture and remove ethanol under reduced pressure.

- Filter and dry the precipitated solid product.

Reaction Outcome

- The product is obtained as a yellow solid melting at 103–105 °C.

- Gas chromatography analysis shows a major isomer content of approximately 91–94% 3-amino-5-(tert-butyl) isoxazole with minor amounts (~3–5%) of the 5-amino-3-(tert-butyl) isoxazole isomer.

- Yield of the desired isomer ranges from 56% to 74%, depending on precise reaction conditions and pH control.

Data Table Summarizing Key Parameters and Yields

| Parameter | Details |

|---|---|

| Starting material | Pivaloylacetonitrile |

| Nucleophile | Hydroxylamine (free base form) |

| Solvent | Water and ethanol mixture |

| pH range | 6.2 to 7.3 (careful control required) |

| Temperature | Reflux (~78 °C for ethanol-water mix) |

| Reaction time | ~22 hours (overnight reflux) |

| Product melting point | 103–105 °C |

| Major isomer content | 91.2% to 94.2% (3-amino-5-(tert-butyl) isoxazole) |

| Minor isomer content | 3.7% to 5.2% (5-amino-3-(tert-butyl) isoxazole) |

| Yield of desired isomer | 56% to 73.6% |

Analytical and Research Findings

- The reaction mechanism involves the nucleophilic attack of hydroxylamine on the nitrile group of pivaloylacetonitrile, followed by cyclization to form the isoxazole ring.

- pH control is essential to suppress side reactions and favor formation of the 3-amino-5-(tert-butyl) isomer over the 5-amino-3-(tert-butyl) isomer.

- The use of aqueous ethanol as solvent facilitates solubility and reaction kinetics.

- Gas chromatography is the primary analytical method to determine isomeric purity and yield.

- The method offers a relatively straightforward synthesis with moderate to good yields and high selectivity for the desired isomer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile in academic settings?

- Methodological Answer : Multi-component reactions (MCRs) under catalyst-free aqueous conditions are effective for synthesizing structurally related oxazole-carbonitriles. For example, Tisseh et al. (2012) demonstrated a Knoevenagel-cycloaddition cascade for tetrazole derivatives, which can be adapted using tert-butylamine and cyanoacetyl precursors . AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) predict feasible pathways by analyzing steric hindrance and electronic effects of the tert-butyl group .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Single-crystal analysis resolves bond lengths and angles (e.g., C–N: 1.34–1.38 Å, C≡N: 1.15 Å) .

- Spectroscopy : NMR (δ 6.8–7.2 ppm for aromatic protons) and IR (ν ~2200 cm for nitrile stretch) cross-validate functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, leveraging the compound’s π-conjugated system .

Advanced Research Questions

Q. What crystallographic methods are used to resolve polymorphic or solvate forms of this compound?

- Methodological Answer : Single-crystal XRD with CrysAlis PRO software (Oxford Diffraction) refines unit cell parameters. For example, Mohamed et al. (2010) resolved solvent-dependent polymorphism in pyrano-pyrazole carbonitriles by comparing hydrogen-bonding networks (e.g., O–H···N vs. N–H···O motifs) . SHELXL-97 refines anisotropic displacement parameters to distinguish disorder in tert-butyl groups .

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states for nucleophilic additions or cyclization steps. For instance, AI models (Template_relevance Bkms_metabolic) predict regioselectivity in oxazole ring formation, accounting for steric effects from the tert-butyl group . Molecular dynamics simulations (e.g., Gaussian 16) model solvent interactions in aqueous MCRs .

Q. How should researchers address contradictions in spectroscopic or crystallographic data across studies?

- Methodological Answer :

- Polymorphism : Compare XRD data (e.g., space group P2/c vs. C2/c) to identify solvent-included vs. solvent-free forms .

- Spectroscopic anomalies : Validate NMR assignments using -DEPT or 2D-COSY to distinguish overlapping signals from amino and nitrile groups .

- Thermal analysis : DSC detects phase transitions (e.g., melting points ±5°C variations due to crystallinity differences) .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential HCN release under acidic/high-temperature conditions .

- Storage : Desiccate at 2–8°C to prevent hydrolysis of the nitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.